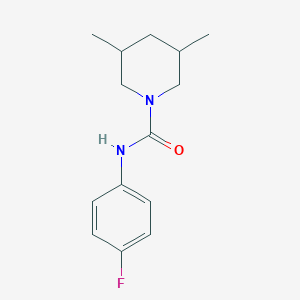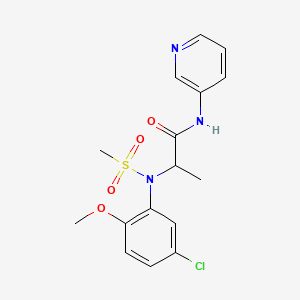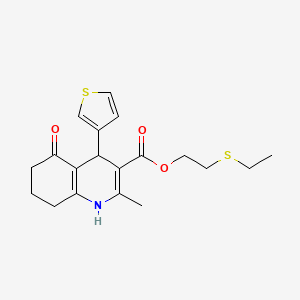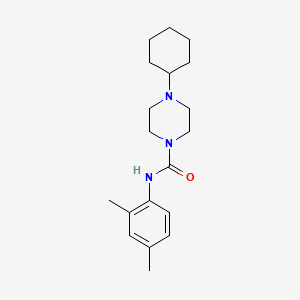
4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a 2-chloro-4-nitrobenzoyl group attached to a 2,6-dimethylmorpholine ring
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloro-4-nitrobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols, solvents such as ethanol or methanol, and temperatures ranging from room temperature to 50°C.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions, temperatures ranging from room temperature to 100°C.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Reduction: 4-(2-chloro-4-aminobenzoyl)-2,6-dimethylmorpholine.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and 2,6-dimethylmorpholine.
Scientific Research Applications
4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the nitro and chloro groups in the benzoyl moiety contributes to its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrobenzoyl chloride
- 4-nitrobenzoyl chloride
- 2-chloro-4-nitrobenzoic acid
Uniqueness
4-(2-chloro-4-nitrobenzoyl)-2,6-dimethylmorpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the 2-chloro-4-nitrobenzoyl group with the 2,6-dimethylmorpholine ring enhances its potential for diverse applications compared to its simpler analogs.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8-6-15(7-9(2)20-8)13(17)11-4-3-10(16(18)19)5-12(11)14/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUNRULDLDWOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE](/img/structure/B5337306.png)
![(E)-but-2-enedioic acid;1,2,4-trimethyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-8-amine](/img/structure/B5337326.png)
![1-(3,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5337337.png)
![1-[3-(1H-imidazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5337344.png)
![N-[2-(2-fluorophenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5337349.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5337365.png)

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5337390.png)
![2-[2-(3-methyl-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5337393.png)
![2-[(E)-2-(2-bromophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5337419.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5337426.png)

